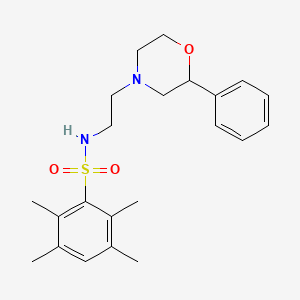

![molecular formula C19H16FN5O2 B2877964 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 942034-20-0](/img/structure/B2877964.png)

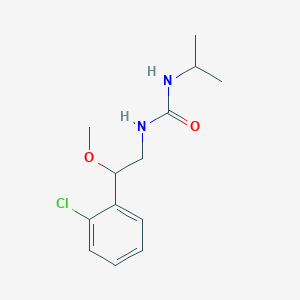

5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including a triazole ring, an oxadiazole ring, and aromatic rings with fluorine and methoxy substituents .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole and oxadiazole rings . The triazole ring can be formed using click chemistry, and the oxadiazole ring can be formed through cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and oxadiazole rings, along with the aromatic rings and the various substituents. The presence of these functional groups would likely result in a planar structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the triazole and oxadiazole rings, as well as the fluorine and methoxy substituents. The electron-withdrawing nature of the fluorine atom could make the compound more reactive towards nucleophilic attack .科学的研究の応用

Antimicrobial and Antitubercular Activity

Several studies have synthesized novel derivatives incorporating the oxadiazole moiety to evaluate their antimicrobial and antitubercular activities. For instance, the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives demonstrated good antibacterial activity against common pathogens like E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with certain compounds showing active antitubercular properties against M. tuberculosis H37Rv. The antimicrobial efficacy of these compounds was further supported by molecular docking studies to understand their mode of inhibition against specific enzymes like MurD ligase (Shingare et al., 2018).

Anti-inflammatory and Analgesic Properties

Research into new oxadiazole derivatives has revealed their significant potential as anti-inflammatory and analgesic agents. One study synthesized derivatives that exhibited promising anti-inflammatory and analgesic activities upon in vivo testing, alongside notable antibacterial and antifungal properties (Ramaprasad et al., 2013).

Anticancer Activity

Oxadiazole derivatives have been investigated for their anticancer properties. Novel derivatives containing the oxadiazole ring have been synthesized and evaluated for their anticancer activity, with some compounds displaying high activity in preliminary screenings. These compounds underwent further testing against a broad spectrum of cancer cell lines, indicating their potential as lead compounds for anticancer drug development (Aboraia et al., 2006).

Applications in Material Science

Oxadiazole derivatives have also found applications in material science, such as in the development of fluorescent chemosensors for metal ions like Ag+ and in studying liquid crystalline properties for potential use in electronic and photonic devices. For example, polytriazoles containing oxadiazole moieties have been synthesized and shown to be highly sensitive and selective fluorescent chemosensors for Ag+, with applications in environmental monitoring and bioimaging (Cao et al., 2015).

将来の方向性

特性

IUPAC Name |

5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2/c1-11-4-7-14(10-16(11)20)25-12(2)17(22-24-25)19-21-18(23-27-19)13-5-8-15(26-3)9-6-13/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXODHXPJNRAMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

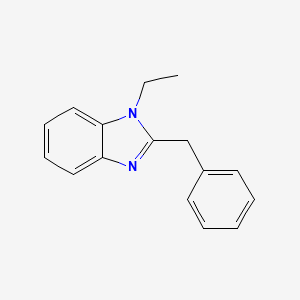

![1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2877884.png)

![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B2877886.png)

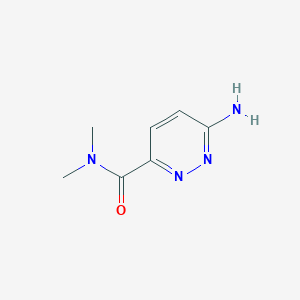

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2877887.png)

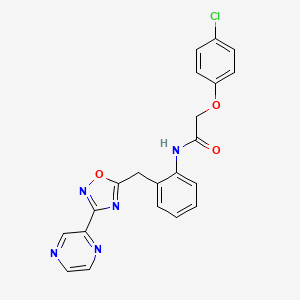

![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B2877889.png)

![(Z)-1-(3-fluorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877900.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone](/img/structure/B2877901.png)